molecular formula C21H19ClN2O2 B606913 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea CAS No. 1155877-97-6

1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea

Cat. No.: B606913
CAS No.: 1155877-97-6
M. Wt: 366.8 g/mol
InChI Key: RJJLUTWHJUDZFP-UHFFFAOYSA-N
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Description

D159687 is a selective negative allosteric modulator of phosphodiesterase 4D (PDE4D). This compound has shown significant potential in enhancing memory and cognitive function without the emetic-like side effects commonly associated with other PDE4 inhibitors . It is primarily used in scientific research to study its effects on various biological processes and potential therapeutic applications.

Mechanism of Action

Target of Action

D159687, also known as “1-(4-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)phenyl)urea”, is a selective inhibitor of Phosphodiesterase 4D (PDE4D) . PDE4D is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .

Mode of Action

D159687 interacts with PDE4D and inhibits its activity . This inhibition leads to an increase in intracellular cAMP levels . The elevated cAMP levels then stimulate cAMP signaling, leading to an increase in the phosphorylation of the cAMP-responsive element-binding protein (CREB) .

Biochemical Pathways

The primary biochemical pathway affected by D159687 is the cAMP signaling pathway . By inhibiting PDE4D, D159687 prevents the breakdown of cAMP, leading to increased cAMP levels . This increase in cAMP levels stimulates the phosphorylation of CREB, a protein that plays a key role in neuronal plasticity and long-term memory formation .

Pharmacokinetics

The pharmacokinetic properties of D159687 have been studied in animal models . It has been found that D159687 has a suitable volume of distribution and clearance rate, resulting in an elimination half-life of 1.24 hours . These properties suggest that D159687 has a favorable bioavailability profile.

Result of Action

The inhibition of PDE4D by D159687 and the subsequent increase in cAMP levels lead to a range of molecular and cellular effects. These include the phosphorylation of CREB and other synaptic plasticity-related proteins, such as synaptosomal-associated protein 25 kDa, and the N-methyl-D-aspartate receptor subunit NR2A . These changes at the molecular level translate into observable effects at the cellular level, such as enhanced memory formation and consolidation .

Action Environment

The action of D159687 can be influenced by the environment in which it is administered. For instance, in learning-stimulated conditions, D159687 was found to enhance memory formation and consolidation in contextual fear conditioning . . This suggests that the efficacy of D159687 can be modulated by environmental factors related to the context of administration.

Preparation Methods

Synthetic Routes and Reaction Conditions: D159687 is synthesized through a series of chemical reactions involving the formation of a biphenyl structure followed by the introduction of a urea moiety. The synthetic route typically involves:

Industrial Production Methods: The industrial production of D159687 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is then purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: D159687 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives and urea derivatives, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

[4-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-26-20-10-7-15(12-19(20)16-3-2-4-17(22)13-16)11-14-5-8-18(9-6-14)24-21(23)25/h2-10,12-13H,11H2,1H3,(H3,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJLUTWHJUDZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC=C(C=C2)NC(=O)N)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151141
Record name D-159687
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155877-97-6
Record name D-159687
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155877976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-159687
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-159687
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T436CO8BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 20 mL vial equipped with a magnetic stir bar and a screw cap was added [4-(3-bromo-4-methoxy-benzyl)-phenyl]-urea (I-44) synthesized above compound (250 mg, 0.746 mmol), dimethoxyethane (5 mL), ethanol (1 mL) and water (1 mL). To this mixture were added 3-chlorophenylboronic acid (140 mg, 0.895 mmol), potassium phosphate (316 mg, 1.49 mmol) and tetrakis(triphenylphosphine) palladium (30 mg, 0.0254 mmol). The stirring reaction mixture was degassed by bubbling N2 gas through the solution for 10 min. The vial was capped and placed in an oil bath with stirring at 80° C. for 16 h. The cooled reaction mixture was concentrated to dryness, then diluted with water (5 mL) and ethyl acetate (15 mL). The aqueous layer was extracted with ethyl acetate (2×5 mL) and the combined organic extracts were dried (Na2SO4), filtered and concentrated under a stream of N2 gas. The residue was purified by flash chromatography on silica gel (35 g) utilizing 9:1 dichloromethane/acetone as eluent. Fractions pure by TLC were combined and concentrated to give 139 mg (51%) of [4-(3′-chloro-6-methoxy-biphenyl-3-ylmethyl)-phenyl]-urea (P-378) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 3.74 (s, 3H), 3.83 (s, 2H), 5.75 (br s, 2H), 7.03 (d, J=8.4 Hz, 1H), 7.08 (m, 2H), 7.15 (d, J=2.4 Hz, 1H), 7.18 (dd, J=8.4, 2.4 Hz, 1H), 7.28 (m, 2H), 7.36-7.41 (m, 3H), 7.48 (m, 1H), 8.40 (br s, 1H) ppm. MS (APCI+): 367.0 (M++1); LC-MS: 95.9% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Three
Name
potassium phosphate
Quantity
316 mg
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
catalyst
Reaction Step Three
Customer
Q & A

Q1: What is the mechanism of action of D159687 and how does it affect downstream signaling?

A1: D159687 acts as a selective negative allosteric modulator (NAM) of the phosphodiesterase 4D (PDE4D) enzyme. [, ] Unlike competitive inhibitors, which directly block the active site, NAMs bind to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity. [] By inhibiting PDE4D, D159687 prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including synaptic plasticity and memory formation. [, ] This leads to an increase in intracellular cAMP levels, ultimately enhancing signaling pathways implicated in learning and memory. []

Q2: Has D159687 demonstrated efficacy in any preclinical models of cognitive impairment?

A2: Yes, D159687 has shown promising pro-cognitive effects in preclinical studies. Notably, it improved performance in the object retrieval detour task in female Cynomolgous macaques, a primate model relevant to cognitive functions involving the corticostriatal circuitry. [] This suggests its potential as a therapeutic agent for disorders associated with cognitive decline. Further research explored its effects on memory enhancement in other models, observing biphasic effects linked to learning-activated signaling pathways. []

A2: While the provided abstracts do not delve into specific spectroscopic data, we can glean some structural information from the chemical name: 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea. This name reveals the presence of key structural features, including:

    Q3: Are there any known structure-activity relationship (SAR) studies for D159687 or related analogs?

    A4: One of the provided abstracts mentions the development of a concise two-step synthesis for D159687 and related PDE4D inhibitors. [] This synthetic route, employing sequential Suzuki couplings, enables the generation of diverse analogs, including atropisomeric compounds, which are stereoisomers arising from restricted rotation around a single bond. [] This suggests that SAR studies are feasible and potentially underway to explore the impact of structural modifications on PDE4D inhibitory activity, potency, and selectivity. The ability to separate and study individual atropisomers, as mentioned in the abstract, could provide valuable insights into the binding modes and biological activity of these inhibitors. []

    Q4: What are the implications of D159687's pharmacokinetic properties for its potential therapeutic use?

    A5: While specific pharmacokinetic data is not provided in the abstracts, one study highlights the "suitable pharmacokinetic properties and safety profiles" of D159687 and a related NAM, D159797. [] This suggests that these compounds possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, contributing to their potential for clinical development. Determining the detailed pharmacokinetic profile, including parameters such as bioavailability, half-life, and clearance, will be crucial in guiding dosing regimens and assessing the translational potential of D159687 for therapeutic applications in humans.

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